3-((5-chloro-2-methoxyphenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
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Description
3-((5-chloro-2-methoxyphenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
1,2,4-Triazine derivatives have shown significant antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities have been explored, with some compounds exhibiting good to moderate activities against test microorganisms (Bektaş et al., 2007). This suggests potential applications in developing new antimicrobial agents.
Anticancer Evaluation
Research into 1,2,4-triazine derivatives has also included the synthesis of new compounds and their evaluation for anticancer activity. Certain 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were screened against a panel of cancer cell lines, revealing promising anticancer potential (Bekircan et al., 2008). These findings indicate the possibility of developing new anticancer therapies based on 1,2,4-triazine derivatives.
Material Science and Molecular Analysis
1,2,4-Triazine derivatives have also been investigated for their electronic, nonlinear optical properties, and spectroscopic analysis, providing insights into their potential applications in material science. Molecular, electronic, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrated significant nonlinear optical properties and electronic characteristics, suggesting applications in optoelectronic devices (Beytur & Avinca, 2021).
Synthesis Methodologies
The research has not only focused on the applications but also on developing efficient synthesis methodologies for 1,2,4-triazine derivatives. For instance, the synthesis of 1,5-disubstituted 1,2,3-triazole via multi-component reaction highlighted innovative approaches to generating triazine-based compounds, which could be leveraged for various scientific applications (Vo, 2020).
Enzyme Inhibition Studies
Furthermore, 1,2,4-triazine derivatives have been synthesized and investigated for their lipase and α-glucosidase inhibition, providing a foundation for potential therapeutic applications in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).
Properties
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-25-13-6-3-11(4-7-13)9-15-17(24)21-18(23-22-15)20-14-10-12(19)5-8-16(14)26-2/h3-8,10H,9H2,1-2H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTGPOYBJKCBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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